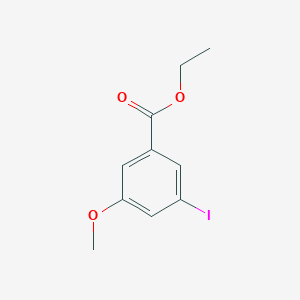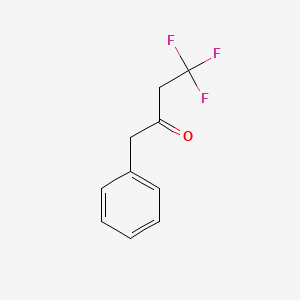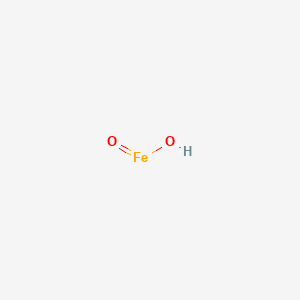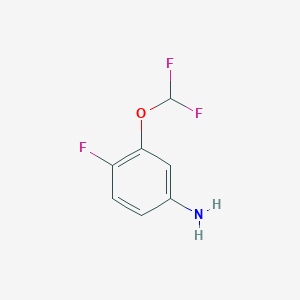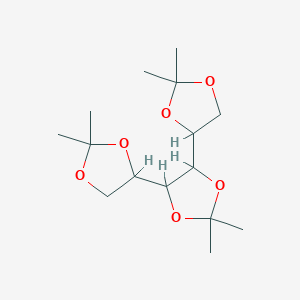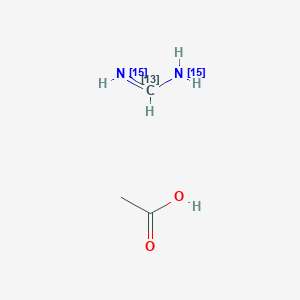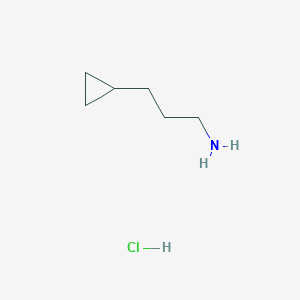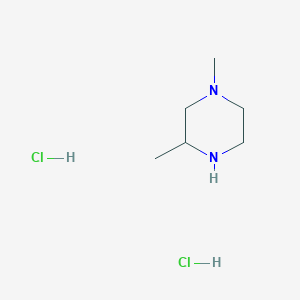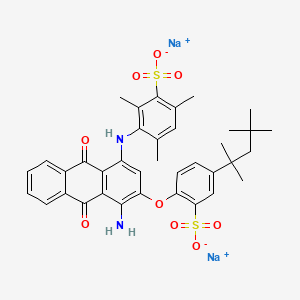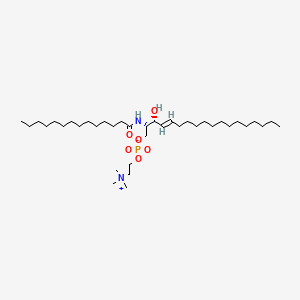
C14 Sphingomyelin
Übersicht
Beschreibung
Sphingomyelin (SPH) is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons . It usually consists of phosphocholine and ceramide, or a phosphoethanolamine head group . Sphingomyelin’s unique structure is characterized by a sphingoid base, a long-chain fatty acid, and a phosphorylcholine head group .
Synthesis Analysis
The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus, involving several key enzymes, such as serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase . A sphingomyelin synthase is an enzyme that catalyzes the chemical reaction of a ceramide and a phosphatidylcholine to produce a sphingomyelin .
Molecular Structure Analysis
Sphingomyelin consists of a phosphocholine head group, a sphingosine, and a fatty acid . It is one of the few membrane phospholipids not synthesized from glycerol . The sphingosine and fatty acid can collectively be categorized as a ceramide .
Chemical Reactions Analysis
Sphingomyelin is a key player in maintaining cell membrane integrity. It forms specialized membrane microdomains called lipid rafts, which are enriched in cholesterol and glycosphingolipids . The degradation and synthesis of sphingomyelin produce important second messengers for signal transduction .
Physical And Chemical Properties Analysis
Sphingomyelin molecules are shaped like a cylinder . The hydrophobic chains of sphingomyelin tend to be much more saturated than other phospholipids . The main transition phase temperature of sphingomyelins is also higher compared to the phase transition temperature of similar phospholipids, near 37 °C .
Wissenschaftliche Forschungsanwendungen
Sphingomyelin and Cell Survival
- Sphingomyelin, a major constituent of eukaryotic cell membranes, plays a crucial role in physiological functions such as apoptosis, senescence, and cell differentiation. D-type sphingomyelinase, for instance, catalyzes the hydrolysis of sphingomyelin to yield ceramide 1-phosphate (C1P), which promotes cell growth and survival and is a potent pro-inflammatory agent in different cell types (Rivera et al., 2015).
Metabolic Syndrome and Sphingomyelin
- Altered levels of serum sphingomyelin are associated with obesity, insulin resistance, liver function, and lipid metabolism, suggesting that specific sphingomyelin species can serve as biomarkers of metabolic syndrome and its associated diseases (Hanamatsu et al., 2014).
Ceramide 1-Phosphate and Calcium Channels
- Ceramide 1-phosphate (C1P) enhances calcium entry through voltage-operated calcium channels in a dose-dependent manner, implicating a role in regulating intracellular calcium concentration (Törnquist et al., 2004).
Sphingomyelin in Brain and Insects
- The metabolism of sphingomyelins in microsomes and myelin of rat brain indicates a difference in stability between short-chain and long-chain fatty acids, influencing membrane structure and function (Freysz & Mandel, 1980).
- Insects like rice pests show significant differences in sphingolipid profiles, suggesting a role in pest behavior and potentially providing insights for pest management (Zhang et al., 2021).
Sphingomyelin in Cell Membrane Structure
- The phase behavior and lateral diffusion in sphingomyelin-containing membranes highlight the importance of sphingomyelin in determining lateral organization and phase structure in biological membranes (Bar et al., 1997).
Wirkmechanismus
One of the most significant functions of sphingomyelin is serving as a precursor for the synthesis of bioactive lipids, including ceramides and sphingosine-1-phosphate (S1P) . Ceramides are involved in stress responses, cell cycle regulation, apoptosis, and senescence . S1P, on the other hand, is a potent signaling molecule that regulates diverse cellular functions .
Safety and Hazards
Zukünftige Richtungen
Sphingomyelin and its metabolites are increasingly implicated in the initiation of carcinogenesis and promotion of metastasis . Future research could focus on the role of sphingomyelin and its metabolites in various diseases, including liver disease, lung disease, atherosclerosis, and HIV infection .
Eigenschaften
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(tetradecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H75N2O6P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-36(40)35(34-45-46(42,43)44-33-32-39(3,4)5)38-37(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h28,30,35-36,40H,6-27,29,31-34H2,1-5H3,(H-,38,41,42,43)/b30-28+/t35-,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYICBZWZQPCUMO-PSALXKTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H75N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
C14 Sphingomyelin | |
CAS RN |
121999-55-1 | |
| Record name | SM(d18:1/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



